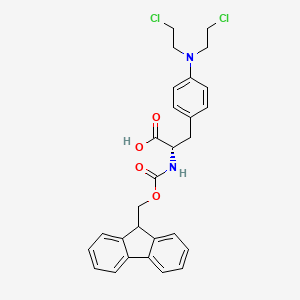

Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine

Vue d'ensemble

Description

Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine is a synthetic compound used primarily in peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is notable for its bifunctional alkylating properties, which make it useful in various chemical and biological applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine typically involves the following steps:

Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group.

Introduction of the Bis(2-chloroethyl)amino Group: The protected phenylalanine is then reacted with bis(2-chloroethyl)amine under controlled conditions to introduce the bis(2-chloroethyl)amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used.

Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine undergoes several types of chemical reactions:

Substitution Reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Fmoc group can be removed under basic conditions to expose the amino group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as thiols or amines.

Deprotection Reactions: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine plays a crucial role in peptide synthesis, serving as a building block for the development of complex peptides. Its structure allows for the incorporation of chlorinated ethyl groups, which can enhance the biological activity of the resulting peptides. The Fmoc (9-fluorenylmethoxycarbonyl) protection group facilitates solid-phase peptide synthesis (SPPS), a widely used method in the production of peptides for research and therapeutic purposes .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential applications in targeted drug delivery systems. The bis(2-chloroethyl) moiety can be utilized to create cytotoxic agents that selectively target cancer cells, making it a candidate for developing novel anticancer therapies. The ability to modify the amino acid structure enables researchers to design compounds that can overcome drug resistance mechanisms commonly seen in cancer treatments .

Bioconjugation Techniques

This compound is also significant in bioconjugation techniques, where it can be attached to biomolecules such as antibodies or proteins. This conjugation can enhance the specificity and efficacy of therapeutic agents by allowing them to bind selectively to target cells or tissues. Such modifications are critical in developing antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic drugs directly to cancer cells while minimizing damage to healthy tissues .

Research in Proteomics

In proteomics, this compound is utilized for studying protein interactions and functions. Its incorporation into peptides allows researchers to investigate how modifications affect protein behavior and interactions within biological systems. This application is essential for understanding disease mechanisms at a molecular level and developing new diagnostic tools .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

- Cancer Therapeutics : Research has demonstrated that peptides synthesized with this compound exhibit selective cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development into anticancer drugs.

- Antibody Conjugates : Studies involving bioconjugation have shown that antibodies modified with this compound can significantly improve targeting efficiency and therapeutic index in preclinical models.

Mécanisme D'action

The compound exerts its effects primarily through alkylation. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biological molecules, leading to cross-linking or modification of proteins and DNA. This mechanism is particularly useful in the development of anticancer drugs, where it can inhibit the proliferation of cancer cells by damaging their DNA .

Comparaison Avec Des Composés Similaires

Similar Compounds

Melphalan: Another phenylalanine derivative with bifunctional alkylating properties.

Chlorambucil: A nitrogen mustard derivative used in chemotherapy.

Uniqueness

Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine is unique due to its Fmoc protection, which allows for selective deprotection and coupling in peptide synthesis. This makes it a versatile tool in both chemical and biological research .

Activité Biologique

Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine (Fmoc-4-BCEAP) is a synthetic amino acid derivative that has garnered interest due to its potential biological activities, particularly in cancer treatment. This article explores the compound's synthesis, biological mechanisms, and its efficacy against various cancer types, supported by relevant data tables and case studies.

Chemical Structure and Properties

Fmoc-4-BCEAP is characterized by its unique structure, which includes a phenylalanine backbone modified with bis(2-chloroethyl)amino groups. The compound's molecular formula is , and it has a CAS number of 1217809-60-3. The presence of the chloroethyl moiety is crucial for its cytotoxic properties, as it allows for alkylation of DNA, leading to apoptosis in cancer cells .

The biological activity of Fmoc-4-BCEAP primarily involves its role as an alkylating agent. Upon administration, the chloroethyl groups can react with nucleophilic sites in DNA, resulting in cross-linking and subsequent disruption of DNA replication and transcription. This mechanism is similar to that of established chemotherapeutic agents like cyclophosphamide and ifosfamide .

Antitumor Activity

Research indicates that Fmoc-4-BCEAP exhibits significant antitumor activity across various cancer cell lines. A study demonstrated that the compound effectively inhibited the growth of melanoma and other solid tumors in vitro and in vivo models.

Case Studies

- Melanoma Treatment :

- Breast Cancer :

- Colorectal Cancer :

Data Table: Biological Activity Summary

| Cancer Type | Model Type | IC50 (μM) | TGI (%) | Mechanism of Action |

|---|---|---|---|---|

| Melanoma | Nude Mouse | N/A | 48.89 | DNA Alkylation |

| Breast Cancer | MCF-7 Cells | 1.30 | N/A | Apoptosis Induction |

| Colorectal Cancer | Xenograft Model | N/A | Significant Reduction | Synergistic Effects with Other Agents |

Safety Profile

While Fmoc-4-BCEAP shows promising biological activity, it is classified as an irritant and requires careful handling during laboratory use . Further studies are necessary to fully understand its toxicity profile and long-term effects on human health.

Propriétés

IUPAC Name |

(2S)-3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28Cl2N2O4/c29-13-15-32(16-14-30)20-11-9-19(10-12-20)17-26(27(33)34)31-28(35)36-18-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,25-26H,13-18H2,(H,31,35)(H,33,34)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJVPROWJLZHME-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N(CCCl)CCCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)N(CCCl)CCCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.